molecular formula C10H6BrCl2N3 B8157089 3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine

Cat. No.: B8157089
M. Wt: 318.98 g/mol
InChI Key: VNAKLACRYKJVHV-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of halogen atoms in the structure often enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrazine derivative followed by amination. For example:

    Halogenation: A pyrazine derivative can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated pyrazine can then be chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Material Science: It can be used in the development of organic materials with specific electronic or optical properties.

    Chemical Biology: Researchers use it to probe biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance binding affinity and selectivity for these targets. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyridine-2-carbonitrile
  • 4-Bromo-2-chlorophenol
  • 3-Bromo-5-chlorophenol

Uniqueness

3-Bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms, along with the pyrazine core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-6-chloro-5-(4-chlorophenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2N3/c11-8-10(14)16-9(13)7(15-8)5-1-3-6(12)4-2-5/h1-4H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAKLACRYKJVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=N2)Br)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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